molecular formula C18H18N2O4S B3688341 Methyl 2-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoate

Methyl 2-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoate

Cat. No.: B3688341
M. Wt: 358.4 g/mol
InChI Key: LGPNMAARFFLENO-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoate is a complex organic compound with the molecular formula C17H17NO4 It is known for its unique chemical structure, which includes a benzoate ester, a carbamothioyl group, and a methylphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce 4-methylphenoxyacetyl chloride. The final step involves the reaction of 4-methylphenoxyacetyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and benzoate groups.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(2-methylphenoxy)acetyl]carbamothioyl}amino)benzoate
  • Methyl 4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoate
  • Methyl 3-({[(2,6-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoate

Uniqueness

Methyl 2-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoate is unique due to its specific substitution pattern on the phenoxy and benzoate groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

methyl 2-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-7-9-13(10-8-12)24-11-16(21)20-18(25)19-15-6-4-3-5-14(15)17(22)23-2/h3-10H,11H2,1-2H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPNMAARFFLENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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